Computed Physicochemical Profile Distinguishes This Compound from More Complex Phenylglycinamide Leads
In silico profiling reveals that this compound (M.W. 424.5 g/mol) is significantly smaller and more lipophilic (logP = 3.48) than optimized in vivo lead candidates from the phenylglycinamide class, which typically have molecular weights exceeding 480 g/mol and additional heteroatoms to reduce lipophilicity. For example, the anticonvulsant lead (R)-32, which demonstrated in vivo ED50 values of 18.8–73.9 mg/kg, has a more complex structure with a substantially higher topological polar surface area (tPSA > 80 Ų) needed for balanced CNS penetration and solubility. [1] This compound's higher logP and lower tPSA (62.6 Ų) suggest a fundamentally different ADME trajectory, making it a distinct starting point for chemical biology probes rather than a direct substitute for late-stage leads.
| Evidence Dimension | Physicochemical descriptors impacting drug-likeness and CNS permeability |
|---|---|
| Target Compound Data | M.W. = 424.5 g/mol; logP = 3.48; tPSA = 62.6 Ų |
| Comparator Or Baseline | Phenylglycinamide lead (R)-32: M.W. >480 g/mol; tPSA >80 Ų (approximate from patent SAR) |
| Quantified Difference | M.W. difference >55 g/mol; tPSA difference >17 Ų; logP predicted to be higher for target compound. |
| Conditions | In silico property calculation using ChemDiv platform and literature SAR trends. |
Why This Matters
For procurement, this confirms the compound is a fragment-like or early lead-like molecule, not a refined preclinical candidate, and should be selected for projects requiring a synthetically accessible, low-complexity sulfonamide scaffold.
- [1] Jakubiec M, et al. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. *Preprints*. 2024. Discusses in vivo lead (R)-32 and its SAR. URL: https://sciprofiles.com/publication/view/1da73516031b20d057e4d5baf440b46f (accessed 2026-04-30). View Source
